2-[7-methyl-3-(morpholine-4-carbonyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-[(4-methylphenyl)methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[7-methyl-3-(morpholine-4-carbonyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-[(4-methylphenyl)methyl]acetamide is a complex organic compound with a unique structure that includes a naphthyridine core, a morpholine ring, and an acetamide group
Preparation Methods
The synthesis of 2-[7-methyl-3-(morpholine-4-carbonyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-[(4-methylphenyl)methyl]acetamide involves multiple steps. The synthetic route typically starts with the preparation of the naphthyridine core, followed by the introduction of the morpholine ring and the acetamide group. The reaction conditions often include the use of specific reagents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
2-[7-methyl-3-(morpholine-4-carbonyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-[(4-methylphenyl)methyl]acetamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activities, such as antimicrobial or anticancer properties. In medicine, it could be investigated for its therapeutic potential in treating various diseases. In industry, it may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The naphthyridine core and morpholine ring may play a crucial role in binding to target proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
When compared to similar compounds, 2-[7-methyl-3-(morpholine-4-carbonyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-[(4-methylphenyl)methyl]acetamide stands out due to its unique combination of structural features Similar compounds may include other naphthyridine derivatives or morpholine-containing molecules
Properties
IUPAC Name |
2-[7-methyl-3-(morpholine-4-carbonyl)-4-oxo-1,8-naphthyridin-1-yl]-N-[(4-methylphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O4/c1-16-3-6-18(7-4-16)13-25-21(29)15-28-14-20(24(31)27-9-11-32-12-10-27)22(30)19-8-5-17(2)26-23(19)28/h3-8,14H,9-13,15H2,1-2H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWJODKIVHSKBGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C=C(C(=O)C3=C2N=C(C=C3)C)C(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.